molecular formula C18H12N2O B14349095 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole CAS No. 92508-06-0

2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole

Cat. No.: B14349095
CAS No.: 92508-06-0
M. Wt: 272.3 g/mol
InChI Key: SPBNFDXRELSHBV-UHFFFAOYSA-N
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Description

2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-(pyridin-2-yl)benzaldehyde. The reaction is often carried out in the presence of an acid catalyst such as trifluoroacetic acid (TFA) under reflux conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is unique due to its combined benzoxazole and pyridine moieties, which confer distinct chemical reactivity and biological activity. Its ability to act as both an anti-fibrotic and anticonvulsant agent highlights its versatility and potential for therapeutic applications.

Properties

CAS No.

92508-06-0

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-(2-pyridin-2-ylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C18H12N2O/c1-2-8-14(13(7-1)15-9-5-6-12-19-15)18-20-16-10-3-4-11-17(16)21-18/h1-12H

InChI Key

SPBNFDXRELSHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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